molecular formula C8H8FN3 B1448404 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile CAS No. 1357626-46-0

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile

Cat. No.: B1448404
CAS No.: 1357626-46-0
M. Wt: 165.17 g/mol
InChI Key: KLHABESZGJMLSP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile is a chemical compound characterized by the presence of a fluorine atom, a methylhydrazinyl group, and a nitrile group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the 4-position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 2-fluoro-4-aminobenzonitrile.

  • Methylation: The amine group is methylated to form 2-fluoro-4-(methylamino)benzonitrile.

  • Hydrazine Formation: Finally, the methylamino group is converted to a methylhydrazinyl group to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

  • Substitution: Substitution reactions at the fluorine or nitrile positions can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and hydrazine (N₂H₄) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzoic acid.

  • Reduction Products: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzylamine.

  • Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the nitrile group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Fluoro-4-(methylamino)benzonitrile: Lacks the hydrazinyl group.

  • 4-(1-methylhydrazin-1-yl)benzonitrile: Lacks the fluorine atom.

  • 2-Fluorobenzonitrile: Lacks both the methylhydrazinyl and nitrile groups.

Properties

IUPAC Name

4-[amino(methyl)amino]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHABESZGJMLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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